molecular formula C16H34ClN B13537576 [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride

Cat. No.: B13537576
M. Wt: 275.9 g/mol
InChI Key: JBOMVLCHWGRBPL-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is a synthetic organic compound with the molecular formula C16H34ClN. This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and an ethyloctyl chain, and it is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopentane derivative.

    Attachment of the Ethyloctyl Chain: The ethyloctyl chain is attached through an alkylation reaction, where an alkyl halide reacts with the cyclopentane derivative.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors and enzymes, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminocyclopentanemethylamine: A structurally similar compound with a cyclopentane ring and an aminomethyl group.

    2-Aminoethyl methacrylate hydrochloride: Another compound with an aminomethyl group and a methacrylate moiety.

Uniqueness

[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentane ring, aminomethyl group, and ethyloctyl chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H34ClN

Molecular Weight

275.9 g/mol

IUPAC Name

2-(cyclopentylmethyl)-4-ethyloctan-1-amine;hydrochloride

InChI

InChI=1S/C16H33N.ClH/c1-3-5-8-14(4-2)11-16(13-17)12-15-9-6-7-10-15;/h14-16H,3-13,17H2,1-2H3;1H

InChI Key

JBOMVLCHWGRBPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(CC1CCCC1)CN.Cl

Origin of Product

United States

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